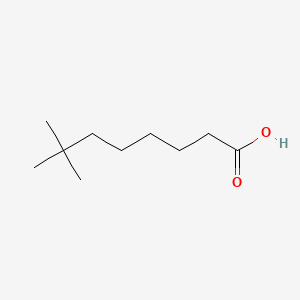
3-fluorobenzene-1-sulfonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzene-1-sulfonyl bromide, also known as 3-FBS or FBS, is a sulfonyl halide compound that is commonly used in organic synthesis. It is a colorless and odorless solid that is soluble in many organic solvents. It is a useful reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also a common intermediate in the preparation of a variety of other compounds.
Mechanism of Action
3-Fluorobenzene-1-sulfonyl bromide is a nucleophilic reagent that is used in a variety of organic synthesis reactions. It is commonly used as a nucleophile in substitution reactions, such as the SN2 reaction. In this reaction, the nucleophile attacks the electrophilic carbon atom of the substrate, resulting in the displacement of the leaving group.
Biochemical and Physiological Effects
3-Fluorobenzene-1-sulfonyl bromide is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to be a carcinogen.
Advantages and Limitations for Lab Experiments
3-Fluorobenzene-1-sulfonyl bromide is a useful reagent in organic synthesis due to its low cost and availability. It is also relatively easy to handle in the laboratory, as it is a colorless and odorless solid that is soluble in many organic solvents. However, it is important to note that 3-fluorobenzene-1-sulfonyl bromide is a strong acid, and as such, it must be handled with caution in the laboratory.
Future Directions
There are a variety of potential future applications for 3-Fluorobenzene-1-sulfonyl bromide. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of polymers, surfactants, and dyes. It could also be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organometallic compounds. Additionally, it could be used as a reagent in a variety of catalytic reactions, such as the Heck reaction. Finally, it could be used to synthesize new fluorinated compounds, which could have a variety of potential applications.
Synthesis Methods
3-Fluorobenzene-1-sulfonyl bromide can be synthesized from the reaction of 3-fluorobenzenesulfonyl chloride and sodium bromide. This reaction is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction produces a precipitate of 3-fluorobenzene-1-sulfonyl bromide, which can be isolated and purified by filtration or other methods.
Scientific Research Applications
3-Fluorobenzene-1-sulfonyl bromide is used as a reagent in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and dyes. 3-fluorobenzene-1-sulfonyl bromide is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of organometallic compounds.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorobenzene-1-sulfonyl bromide involves the conversion of 3-fluorobenzenesulfonic acid to the corresponding sulfonyl chloride, which is then reacted with bromine to yield the final product.", "Starting Materials": [ "3-fluorobenzenesulfonic acid", "Thionyl chloride", "Bromine" ], "Reaction": [ "1. Dissolve 3-fluorobenzenesulfonic acid in thionyl chloride and heat the mixture to reflux.", "2. Allow the reaction mixture to cool to room temperature and evaporate off excess thionyl chloride under reduced pressure.", "3. Dissolve the resulting sulfonyl chloride in anhydrous dichloromethane.", "4. Slowly add bromine to the sulfonyl chloride solution with stirring, maintaining the temperature below 10°C.", "5. After complete addition of bromine, stir the reaction mixture at room temperature for several hours.", "6. Wash the reaction mixture with water and extract the organic layer with dichloromethane.", "7. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 3-fluorobenzene-1-sulfonyl bromide as a white solid." ] } | |
CAS RN |
1612228-59-7 |
Product Name |
3-fluorobenzene-1-sulfonyl bromide |
Molecular Formula |
C6H4BrFO2S |
Molecular Weight |
239.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



